Diuranthoside C
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Overview
Description
Diuranthoside C is a steroid glycoside compound derived from the plant Diuranthera major Hemsl. (Anthericaceae). It is a complex molecule with the molecular formula C₆₂H₁₀₀O₃₃ and a molecular weight of 1372. It is known for its unique structure, which includes multiple sugar moieties attached to a steroidal backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diuranthoside C involves the isolation of the compound from the roots of Diuranthera inarticulata. The process typically includes extraction with methanol, followed by purification using silica gel column chromatography. The structure is then confirmed through spectral data and thin-layer chromatography (TLC) with authentic samples .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
Diuranthoside C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Diuranthoside C has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of steroid glycosides and their derivatives.
Mechanism of Action
The mechanism of action of Diuranthoside C involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain fungi and yeast by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Diuranthoside A
- Diuranthoside B
- Diuranthoside F
- Diuranthoside G
- Chloromaloside A
Uniqueness
Diuranthoside C is unique due to its specific sugar moieties and the arrangement of these sugars on the steroidal backbone.
Properties
CAS No. |
132998-88-0 |
---|---|
Molecular Formula |
C62H100O33 |
Molecular Weight |
1373.4 g/mol |
IUPAC Name |
(5'S,6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C62H100O33/c1-21-7-10-62(83-19-21)22(2)36-29(95-62)12-27-25-6-5-23-11-24(8-9-60(23,3)26(25)13-35(69)61(27,36)4)84-55-46(79)43(76)50(34(18-67)89-55)91-59-53(94-58-48(81)51(39(72)32(16-65)87-58)92-57-45(78)42(75)38(71)31(15-64)86-57)52(40(73)33(17-66)88-59)93-54-47(80)49(28(68)20-82-54)90-56-44(77)41(74)37(70)30(14-63)85-56/h21-34,36-59,63-68,70-81H,5-20H2,1-4H3/t21-,22-,23-,24-,25?,26?,27?,28+,29?,30+,31+,32+,33+,34+,36?,37+,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,53+,54-,55+,56-,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI Key |
LIMAWRXWMAIOLU-DPHQMKTNSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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